3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

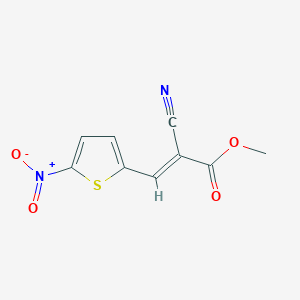

3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 2-methoxyphenyl group, along with a carboxylic acid functional group at the 5-position of the pyrazole ring

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-(4-Chlorphenyl)-1-(2-Methoxyphenyl)-1H-pyrazol-5-carbonsäure umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung, wie z. B. einem α,β-ungesättigten Keton oder Diketon, synthetisiert werden.

Substitutionsreaktionen: Die 4-Chlorphenyl- und 2-Methoxyphenylgruppen können durch nucleophile aromatische Substitutionsreaktionen unter Verwendung geeigneter halogenierter Vorläufer eingeführt werden.

Carboxylierung: Die Carbonsäuregruppe kann durch Carboxylierungsreaktionen, wie z. B. die Reaktion eines Grignard-Reagenzes mit Kohlendioxid, eingeführt werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können optimierte Versionen der oben genannten Syntheserouten umfassen, wobei der Schwerpunkt auf der Maximierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung der Kosten und Umweltbelastung liegt. Übliche Techniken umfassen die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsmethoden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Chlorphenyl)-1-(2-Methoxyphenyl)-1H-pyrazol-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen, wie z. B. Alkohole oder Amine, umwandeln.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden üblicherweise verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Alkohole) werden unter geeigneten Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Sie wurde auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich der Arzneimittelentwicklung und der pharmazeutischen Chemie.

Industrie: Sie wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlorphenyl)-1-(2-Methoxyphenyl)-1H-pyrazol-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:

Bindung an Enzyme oder Rezeptoren: Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt.

Hemmung oder Aktivierung von Signalwegen: Die Verbindung kann bestimmte biochemische Signalwege hemmen oder aktivieren, was zu Veränderungen in zellulären Prozessen und Funktionen führt.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(4-Chlorphenyl)-1-phenyl-1H-pyrazol-5-carbonsäure: Ähnliche Struktur, aber ohne die 2-Methoxygruppe.

3-(4-Chlorphenyl)-1-(2-Hydroxyphenyl)-1H-pyrazol-5-carbonsäure: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle einer Methoxygruppe.

3-(4-Chlorphenyl)-1-(2-Methylphenyl)-1H-pyrazol-5-carbonsäure: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Methoxygruppe.

Einzigartigkeit

Das Vorhandensein der 2-Methoxyphenylgruppe in 3-(4-Chlorphenyl)-1-(2-Methoxyphenyl)-1H-pyrazol-5-carbonsäure verleiht der Verbindung einzigartige chemische und biologische Eigenschaften. Diese Substitution kann die Reaktivität, Löslichkeit und die Wechselwirkung der Verbindung mit biologischen Zielstrukturen beeinflussen, wodurch sie sich von anderen ähnlichen Verbindungen unterscheidet.

Eigenschaften

CAS-Nummer |

618102-57-1 |

|---|---|

Molekularformel |

C17H13ClN2O3 |

Molekulargewicht |

328.7 g/mol |

IUPAC-Name |

5-(4-chlorophenyl)-2-(2-methoxyphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C17H13ClN2O3/c1-23-16-5-3-2-4-14(16)20-15(17(21)22)10-13(19-20)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,21,22) |

InChI-Schlüssel |

DHAHWDPHMYBRDT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015901.png)

![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)

![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)

![[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)

![Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015950.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)

![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)